2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin
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Overview
Description
2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin is an organic compound that belongs to the class of benzodioxins It features a fluoromethyl group attached to a dihydro-1,4-benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin typically involves the fluoromethylation of a suitable precursor. One common method is the reaction of a dihydro-1,4-benzodioxin derivative with a fluoromethylating agent such as fluoroiodomethane (CH2FI) under silyl radical-mediated conditions . This reaction is often carried out under blue LED activation to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of novel fluoromethylating reagents and catalysts can further streamline the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzodioxin derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluoromethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzodioxin ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin involves its interaction with molecular targets through its fluoromethyl group. This interaction can modulate the electronic properties of the compound, affecting its reactivity and binding affinity. The fluoromethyl group can also influence the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, thereby impacting its biological activity .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxin
- 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin
- 2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxin
Comparison: 2-(Fluoromethyl)-2,3-dihydro-1,4-benzodioxin is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its chloro- and bromo- counterparts. The fluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(fluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSORSIEBDOTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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